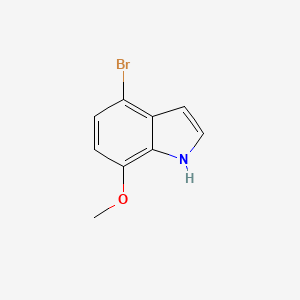

4-bromo-7-methoxy-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-7-methoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c1-12-8-3-2-7(10)6-4-5-11-9(6)8/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCEJDYPAEFIBCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)Br)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676457 | |

| Record name | 4-Bromo-7-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436091-59-7 | |

| Record name | 4-Bromo-7-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-bromo-7-methoxy-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Foreword

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of biological activity. Among the vast family of indole derivatives, 4-bromo-7-methoxy-1H-indole stands out as a valuable building block. The strategic placement of the bromo and methoxy groups on the benzene ring of the indole nucleus offers synthetic handles for further elaboration, making it a key intermediate in the development of novel therapeutic agents.[2][3] This guide provides a comprehensive overview of the synthesis and characterization of this important molecule, offering both established protocols and a forward-looking perspective on synthetic strategies.

I. Strategic Importance in Medicinal Chemistry

The this compound moiety is of significant interest to drug development professionals due to its potential to serve as a scaffold for a variety of pharmacologically active compounds. The bromine atom at the 4-position can be readily functionalized through various cross-coupling reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). The methoxy group at the 7-position, an electron-donating group, can influence the molecule's overall electronic profile and metabolic stability.

Substituted indoles have demonstrated a wide array of biological activities, including but not limited to, anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[4] The specific substitution pattern of this compound makes it a valuable precursor for compounds targeting a range of biological targets.

II. Synthetic Strategies for this compound

The synthesis of substituted indoles can be approached through various classical and modern synthetic methodologies. The choice of a particular route often depends on the availability of starting materials, desired substitution patterns, and scalability.

A. The Bartoli Indole Synthesis: A Promising Route

The Bartoli indole synthesis is a powerful method for the preparation of 7-substituted indoles, which are often difficult to access through other classical methods.[5][6] This reaction involves the treatment of an ortho-substituted nitroarene with a vinyl Grignard reagent.[7] For the synthesis of this compound, the logical starting material would be 1-bromo-4-methoxy-2-nitrobenzene.

The causality behind this choice lies in the mechanism of the Bartoli synthesis. The reaction proceeds through the addition of the Grignard reagent to the nitro group, followed by a[5][5]-sigmatropic rearrangement and subsequent cyclization. The presence of a substituent at the ortho position to the nitro group is often crucial for the success of the reaction.[5]

Conceptual Reaction Scheme: Bartoli Synthesis

Caption: Conceptual workflow for the Bartoli synthesis of the target indole.

B. The Leimgruber-Batcho Indole Synthesis

Another highly versatile method for indole synthesis is the Leimgruber-Batcho reaction.[8] This two-step process begins with the formation of an enamine from an ortho-nitrotoluene derivative, followed by a reductive cyclization to form the indole ring.[5] To apply this to our target molecule, a suitable starting material would be 1-bromo-4-methoxy-2-methyl-3-nitrobenzene.

The key advantage of the Leimgruber-Batcho synthesis is its high efficiency and the mild conditions often employed for the reductive cyclization step, which can be achieved using various reducing agents like Raney nickel and hydrazine, or palladium on carbon with hydrogen.[8]

Conceptual Reaction Scheme: Leimgruber-Batcho Synthesis

Caption: Conceptual workflow for the Leimgruber-Batcho synthesis.

C. Other Classical Indole Syntheses

Other established methods such as the Fischer, Bischler, Reissert, and Madelung indole syntheses could also be conceptually applied. However, the starting materials for these routes might be less accessible, or the reaction conditions could be harsh. For instance, the Fischer indole synthesis would require the corresponding (2-bromo-5-methoxyphenyl)hydrazine, which may not be commercially available and would need to be synthesized separately.[9]

III. Experimental Protocol: A Bartoli-Type Approach

The following protocol describes a reported synthesis of this compound. It should be noted that the reported yield for this specific procedure is low (8%), suggesting that optimization or exploration of alternative routes, such as the aforementioned Leimgruber-Batcho synthesis, would be highly beneficial for large-scale preparations.[2]

Materials and Equipment:

-

4-bromo-2-nitroanisole

-

Vinylmagnesium bromide (1 M solution in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether (Et₂O)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Low-temperature thermometer

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography system

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-2-nitroanisole (7.89 g, 33.3 mmol) in anhydrous THF (300 ml).

-

Grignard Addition: Cool the solution to -60 °C using a suitable cooling bath. Slowly add vinylmagnesium bromide (1 M solution in THF) to the cooled solution. Maintain the reaction temperature below -40 °C during the addition.

-

Reaction Progression: Stir the reaction mixture while allowing the temperature to gradually rise to -40 °C over a period of 2 hours.

-

Quenching: After the 2-hour stirring period, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (100 ml, 0.1 mol).

-

Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous phase with diethyl ether (200 ml).

-

Workup: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash chromatography to obtain this compound (594 mg, 8% yield).[2]

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

IV. Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following data is predicted based on the structure of this compound and spectroscopic data of analogous compounds.

A. Physical Properties

| Property | Value |

| Molecular Formula | C₉H₈BrNO |

| Molecular Weight | 226.07 g/mol |

| Appearance | Expected to be an off-white to light brown solid |

B. Spectroscopic Data (Predicted)

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

The ¹H NMR spectrum is expected to show distinct signals for the aromatic, pyrrolic, and methoxy protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.1 | br s | 1H | N-H |

| ~7.2-7.4 | m | 1H | H-2 |

| ~7.1 | d | 1H | H-5 |

| ~6.8 | d | 1H | H-6 |

| ~6.5 | m | 1H | H-3 |

| ~3.9 | s | 3H | -OCH₃ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | C-7 |

| ~135 | C-7a |

| ~128 | C-3a |

| ~125 | C-2 |

| ~122 | C-5 |

| ~115 | C-6 |

| ~110 | C-4 |

| ~100 | C-3 |

| ~56 | -OCH₃ |

Infrared (IR) Spectroscopy:

The IR spectrum should exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | N-H stretch |

| ~3100-3000 | Aromatic C-H stretch |

| ~2950-2850 | Aliphatic C-H stretch (-OCH₃) |

| ~1600, ~1480 | C=C aromatic ring stretch |

| ~1250 | C-O stretch (aryl ether) |

| ~1100 | C-N stretch |

| ~600-500 | C-Br stretch |

Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak (M⁺ and M⁺+2 in an approximate 1:1 ratio) is expected.

| m/z | Assignment |

| 225/227 | [M]⁺ |

| 210/212 | [M-CH₃]⁺ |

| 146 | [M-Br]⁺ |

V. Conclusion

This compound is a strategically important building block in medicinal chemistry. While a direct, high-yielding synthesis from a peer-reviewed source remains to be widely reported, established indole synthesis methodologies, particularly the Bartoli and Leimgruber-Batcho syntheses, offer promising avenues for its efficient preparation. The provided experimental protocol, though low-yielding, serves as a validated starting point for further optimization. The predicted characterization data offers a reliable reference for researchers working on the synthesis and application of this versatile indole derivative. Further research into optimizing the synthesis of this compound is warranted to unlock its full potential in the discovery of novel therapeutics.

References

-

Wikipedia. Leimgruber–Batcho indole synthesis. [Link]

-

Wikipedia. Bartoli indole synthesis. [Link]

-

Wikipedia. Fischer indole synthesis. [Link]

-

Preprints.org. Indole-Based Metal Complexes and Their Medicinal Applications. [Link]

-

MDPI. Indole-Containing Metal Complexes and Their Medicinal Applications. [Link]

-

The Open Medicinal Chemistry Journal. Synthesis of Medicinally Important Indole Derivatives: A Review. [Link]

-

PubChemLite. This compound (C9H8BrNO). [Link]

-

PubChem. 7-Methoxy-1H-indole. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

MDPI. 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. [Link]

-

Beilstein Journals. Supplementary Information. [Link]

-

International Journal of Chemical Studies. Versatility in pharmacological actions of 3-substituted indoles. [Link]

-

MDPI. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. [Link]

-

Royal Society of Chemistry. Applications of Bartoli indole synthesis. [Link]

-

ResearchGate. Leimgruber–Batcho Indole Synthesis. [Link]

-

ResearchGate. How can synthesis 4-bromo indole and 4-methyl indole?. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. This compound | 436091-59-7 [chemicalbook.com]

- 3. 7-Methoxy-1H-indole | C9H9NO | CID 76660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 6. PubChemLite - 4-bromo-7-methoxy-2,3-dihydro-1h-indole-2,3-dione (C9H6BrNO3) [pubchemlite.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

A Comprehensive Spectroscopic Guide to 4-bromo-7-methoxy-1H-indole for Researchers and Drug Development Professionals

Introduction

4-bromo-7-methoxy-1H-indole is a substituted indole that serves as a valuable building block in the synthesis of a variety of biologically active molecules and pharmaceutical compounds.[1][2] The precise characterization of its chemical structure is paramount for its application in complex synthetic pathways. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the unambiguous identification and purity assessment of this compound. This guide presents a detailed examination of the expected spectroscopic data for this compound, explains the rationale behind the spectral features, and provides standardized protocols for data acquisition.

Molecular Structure and Spectroscopic Overview

The molecular structure of this compound dictates its characteristic spectroscopic fingerprint. The indole core, a bicyclic aromatic heterocycle, combined with the bromo and methoxy substituents, gives rise to distinct signals in NMR, specific absorption bands in IR, and a predictable fragmentation pattern in MS.

Caption: 2D Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the N-H proton, and the methoxy protons. The chemical shifts are influenced by the electron-withdrawing effect of the bromine atom and the electron-donating effect of the methoxy group.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.10 | br s | 1H | N1-H |

| ~7.25 | t | 1H | H2 |

| ~7.10 | d | 1H | H6 |

| ~6.95 | t | 1H | H3 |

| ~6.70 | d | 1H | H5 |

| ~3.90 | s | 3H | OCH₃ |

Interpretation of the ¹H NMR Spectrum:

-

N-H Proton: The proton attached to the nitrogen (N1-H) is expected to appear as a broad singlet at a downfield chemical shift due to its acidic nature and potential for hydrogen bonding.

-

Aromatic Protons: The protons on the indole ring (H2, H3, H5, H6) will exhibit characteristic splitting patterns (doublets and triplets) due to coupling with adjacent protons. The electron-withdrawing bromine at C4 and the electron-donating methoxy group at C7 will influence the chemical shifts of the neighboring protons on the benzene portion of the indole.

-

Methoxy Protons: The three protons of the methoxy group (OCH₃) will appear as a sharp singlet, as they are chemically equivalent and have no adjacent protons to couple with.

¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~145.0 | C7 |

| ~135.0 | C7a |

| ~128.0 | C3a |

| ~125.0 | C2 |

| ~122.0 | C6 |

| ~115.0 | C5 |

| ~103.0 | C3 |

| ~100.0 | C4 |

| ~56.0 | OCH₃ |

Interpretation of the ¹³C NMR Spectrum:

-

Aromatic Carbons: The carbon atoms of the indole ring will resonate in the aromatic region of the spectrum. The carbon attached to the electronegative bromine atom (C4) is expected to be shifted to a higher field (lower ppm value), while the carbon attached to the oxygen of the methoxy group (C7) will be significantly downfield.

-

Methoxy Carbon: The carbon of the methoxy group will appear at a characteristic chemical shift in the upfield region of the spectrum.

Caption: A typical workflow for NMR analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will show characteristic absorption bands for the N-H bond, C-H bonds, C=C bonds of the aromatic ring, and the C-O bond of the methoxy group.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~3400 | N-H stretch | Medium, Sharp |

| 3100-3000 | Aromatic C-H stretch | Medium |

| 2950-2850 | Aliphatic C-H stretch (in OCH₃) | Medium |

| ~1600, ~1470 | Aromatic C=C stretch | Medium to Strong |

| ~1250 | C-O stretch (aryl ether) | Strong |

| ~1100 | C-N stretch | Medium |

| Below 800 | C-Br stretch | Medium to Strong |

Interpretation of the IR Spectrum:

-

N-H Stretch: A characteristic sharp peak around 3400 cm⁻¹ is indicative of the N-H stretching vibration of the indole ring.[3]

-

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group are observed below 3000 cm⁻¹.

-

Aromatic C=C Stretches: The presence of the aromatic indole ring will give rise to several absorption bands in the 1600-1470 cm⁻¹ region.

-

C-O Stretch: A strong absorption band around 1250 cm⁻¹ is characteristic of the aryl ether C-O stretching vibration.

-

C-Br Stretch: The C-Br stretching vibration is expected to appear in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) mass spectrometry would be a suitable technique.

Expected Mass Spectrometry Data

| m/z (mass-to-charge ratio) | Interpretation |

| 225/227 | Molecular ion peak ([M]⁺ and [M+2]⁺) |

| 210/212 | Loss of a methyl group (-CH₃) |

| 182/184 | Loss of a methoxy radical (-OCH₃) |

| 146 | Loss of a bromine atom (-Br) |

| 131 | Loss of Br and a methyl group (-Br, -CH₃) |

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak: Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion peak will appear as a pair of peaks of nearly equal intensity at m/z 225 and 227.[4][5] This isotopic signature is a key indicator for the presence of a single bromine atom in the molecule.

-

Fragmentation Pattern: The molecule is expected to fragment in a predictable manner under electron ionization. Common fragmentation pathways include the loss of the methyl group from the methoxy moiety, the loss of the entire methoxy group, and the cleavage of the carbon-bromine bond. These fragmentation patterns provide further confirmation of the molecular structure.

Caption: A simplified representation of the expected fragmentation of this compound.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standardized experimental protocols are recommended.

NMR Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Gently agitate the vial to ensure complete dissolution.

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

-

Spectrometer: 500 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: Standard single-pulse experiment

-

Number of Scans: 16-64 (depending on sample concentration)

-

Relaxation Delay: 1-2 seconds

Instrument Parameters (¹³C NMR):

-

Spectrometer: 125 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: Proton-decoupled single-pulse experiment

-

Number of Scans: 1024 or more (as ¹³C has low natural abundance)

-

Relaxation Delay: 2-5 seconds

IR Spectroscopy (ATR-FTIR)

Sample Preparation:

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small amount of the solid this compound sample onto the crystal.

-

Apply gentle pressure with the built-in press to ensure good contact between the sample and the crystal.

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer with an ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

Mass Spectrometry (EI-MS)

Sample Introduction:

-

The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC) for purified samples.

Instrument Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 200-250 °C

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: m/z 40-400

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By understanding the principles behind NMR, IR, and MS, and by following the outlined experimental protocols, researchers and drug development professionals can confidently characterize this important synthetic intermediate. The provided predicted data and interpretations serve as a valuable reference for the structural elucidation and quality control of this compound in various scientific applications.

References

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

ProQuest. (n.d.). Infrared Spectra of Indole Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of control indole. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

YouTube. (2023, December 2). Bromo pattern in Mass Spectrometry. Retrieved from [Link]

-

Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

-

Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. Retrieved from [Link]

-

PubChem. (n.d.). 4-bromo-7-methoxy-2,3-dihydro-1h-indole-2,3-dione. Retrieved from [Link]

-

ResearchGate. (2025, August 9). The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives. Retrieved from [Link]

-

AOBChem. (n.d.). 7-bromo-4-methoxy-1H-indole. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, 1-bromo-4-methoxy-. Retrieved from [Link]

-

PubChem. (n.d.). 7-Methoxy-1H-indole. Retrieved from [Link]

-

YouTube. (2023, December 3). Bromo pattern in Mass Spectrometry. Retrieved from [Link]

-

University of Central Florida. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

-

Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 4-bromo-7-methoxy-1H-indole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-bromo-7-methoxy-1H-indole, a substituted indole derivative of significant interest in medicinal chemistry and organic synthesis. This document details its physicochemical properties, including its CAS number and molecular weight, and presents a known synthetic route. Furthermore, it explores the compound's reactivity and its potential applications as a versatile building block in the development of novel therapeutics, particularly for central nervous system (CNS) disorders. Safety and handling protocols are also discussed to ensure its proper use in a laboratory setting. This guide is intended to be a valuable resource for researchers and scientists engaged in drug discovery and development.

Introduction

Indole and its derivatives are a cornerstone of medicinal chemistry, forming the core structure of numerous natural products and synthetic drugs. The strategic functionalization of the indole scaffold allows for the fine-tuning of its pharmacological properties. This compound is a prime example of such a functionalized indole, offering multiple reaction sites for further chemical modification. The presence of a bromine atom at the 4-position and a methoxy group at the 7-position imparts unique electronic and steric properties to the molecule, making it a valuable intermediate in the synthesis of complex molecular architectures. This guide will delve into the technical details of this compound, providing a foundational understanding for its use in research and development.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of this compound is essential for its effective use. These properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 436091-59-7 | [1] |

| Molecular Formula | C₉H₈BrNO | [2] |

| Molecular Weight | 226.07 g/mol | [2] |

| Appearance | Not explicitly stated, likely a solid | N/A |

| Solubility | Not explicitly stated, likely soluble in common organic solvents | N/A |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. One documented method involves the reaction of 4-bromo-2-nitroanisole with a vinyl Grignard reagent, followed by quenching and purification.[1]

Synthesis Protocol via Grignard Reaction

This protocol describes a synthetic route to this compound from 4-bromo-2-nitroanisole.

Reaction Scheme:

Sources

A Senior Application Scientist's Guide to the Discovery and Isolation of Novel Substituted Indoles

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2][3] Its "privileged" status arises from its ability to interact with a wide array of biological targets, making the synthesis of novel substituted indoles a perpetual frontier in drug discovery.[2][4] This technical guide provides an in-depth exploration of the methodologies employed in the discovery and isolation of these valuable compounds. Moving beyond a mere recitation of protocols, this document elucidates the causal reasoning behind experimental choices, grounding theoretical knowledge in practical, field-proven insights. We will traverse the landscape of modern synthetic strategies, delve into the nuances of purification, and detail the analytical workflows essential for unequivocal structural characterization.

Section 1: The Strategic Synthesis of Novel Indole Scaffolds

The journey to a novel therapeutic agent begins with the elegant and efficient construction of the core molecular framework. The choice of synthetic route is a critical decision, dictated by factors such as desired substitution patterns, functional group tolerance, and scalability. While numerous named reactions exist for indole synthesis, a modern approach often favors methods that offer versatility and are amenable to green chemistry principles.[1][5]

Foundational Synthetic Methodologies: A Comparative Overview

Classic methods, while sometimes harsh, remain relevant and have been adapted for modern applications.[6][7]

-

Fischer Indole Synthesis: One of the oldest and most versatile methods, it involves the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions.[8][9][10][11][12] The reaction proceeds through a phenylhydrazone intermediate which undergoes a[13][13]-sigmatropic rearrangement.[9][10][12] While powerful, its limitations include the potential for undesired side reactions and the incompatibility of certain sensitive functional groups.[12]

-

Bischler-Möhlau Indole Synthesis: This method forms 2-aryl-indoles from an α-bromo-acetophenone and an excess of aniline.[6][14][15] Historically, this reaction required harsh conditions, but recent modifications, including the use of microwave irradiation, have made it a more viable option.[14][16]

-

Hemetsberger-Knittel Indole Synthesis: This synthesis involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to yield an indole-2-carboxylic ester.[17][18][19] While yields can be good, the instability of the starting material can be a drawback.[17] This method has been applied to the synthesis of various heterocyclic compounds.[20]

Modern and Greener Synthetic Approaches

The principles of green chemistry have spurred the development of more efficient and environmentally benign synthetic routes.[1][5]

-

Microwave-Assisted Organic Synthesis (MAOS): The application of microwave irradiation has revolutionized indole synthesis by dramatically reducing reaction times from hours to minutes, often with improved yields.[2][5][7] This technique is applicable to a wide range of indole-forming reactions, including the Fischer, Bischler-Möhlau, and Larock syntheses.[2][7] Microwave-assisted synthesis of 2-alkynylanilines in water has been shown to be an efficient methodology.[21]

-

Palladium-Catalyzed Reactions: Cross-coupling reactions, such as the Buchwald-Hartwig and Sonogashira couplings, have become indispensable tools for constructing substituted indoles. The Buchwald modification of the Fischer indole synthesis, for example, allows for the coupling of aryl bromides and hydrazones.[9]

-

Multi-Component Reactions (MCRs): MCRs offer a highly efficient approach to building molecular complexity in a single step, aligning with the principles of atom economy.[22] Various indole-substituted heterocycles can be synthesized using this strategy.[22]

Workflow for a Generic Indole Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a novel substituted indole, from starting materials to the crude product.

Caption: A generalized workflow for the synthesis of a novel substituted indole.

Section 2: The Art and Science of Isolation and Purification

A pure compound is a prerequisite for accurate biological evaluation and characterization. The purification of newly synthesized indoles often requires a multi-step approach.

Foundational Purification Techniques

-

Crystallization: This is a powerful technique for purifying solid organic compounds based on differences in solubility.[23][24][25][26] The selection of an appropriate solvent system is critical for successful crystallization.[26] The process involves dissolving the impure solid in a hot solvent and allowing it to cool slowly, leading to the formation of pure crystals.[25]

-

Chromatography: This separation technique is indispensable for purifying complex mixtures.[27][28]

-

Column Chromatography: A widely used method where the mixture is separated over a column packed with a stationary phase, typically silica gel or alumina.[27][29] Components are separated based on their differential adsorption to the stationary phase as a mobile phase is passed through the column.[29]

-

Thin-Layer Chromatography (TLC): Primarily used for monitoring reaction progress and determining the appropriate solvent system for column chromatography.[30]

-

Advanced Purification Strategies

For challenging separations, more advanced techniques may be necessary.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a high-resolution chromatographic technique used to isolate pure compounds from complex mixtures.[31] It is particularly useful for purifying final compounds to a high degree of purity required for biological testing.

Detailed Protocol: Purification of a Novel Indole by Column Chromatography

-

Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Column Packing: Carefully pour the slurry into a glass column, ensuring even packing to avoid air bubbles and channels.

-

Sample Loading: Dissolve the crude indole product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Carefully add this to the top of the packed column.

-

Elution: Begin eluting the column with a non-polar solvent, gradually increasing the polarity of the mobile phase (e.g., by adding ethyl acetate to hexane).

-

Fraction Collection: Collect the eluent in a series of fractions.

-

Analysis: Analyze the collected fractions by TLC to identify those containing the pure desired compound.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified indole.

Section 3: Unambiguous Characterization of Novel Indoles

The definitive identification of a novel compound relies on a suite of analytical techniques that provide complementary structural information.

Spectroscopic Methods for Structural Elucidation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for elucidating the structure of organic molecules.[32][33][34][35][36]

-

¹H NMR: Provides information about the number, chemical environment, and connectivity of protons in a molecule.[33][34]

-

¹³C NMR & DEPT: Reveals the number and types of carbon atoms (CH, CH₂, CH₃, or quaternary).[33][35]

-

2D NMR (e.g., COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms in complex molecules.[32]

-

-

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and elemental composition.[13][37][38][39][40] It is a cornerstone technique throughout the drug discovery and development pipeline.[13][37]

Chromatographic Methods for Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of a compound.[31][41][42][43][44] By using a validated method, the percentage purity of the synthesized indole can be accurately determined.

A Logical Workflow for Structural Elucidation

The following diagram illustrates the interconnectedness of various analytical techniques in the structural elucidation of a novel compound.

Caption: A logical workflow for the structural elucidation of a novel substituted indole.

Data Presentation: A Hypothetical Example

Table 1: Analytical Data for a Hypothetical Novel Substituted Indole (NSI-001)

| Analytical Technique | Parameter | Result | Interpretation |

| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ, ppm) | 7.85 (d, 1H), 7.40 (d, 1H), 7.20 (t, 1H), 7.10 (t, 1H), 6.50 (s, 1H), 3.80 (s, 3H) | Aromatic and indole protons, methoxy group present. |

| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shift (δ, ppm) | 160.2, 136.5, 128.9, 122.3, 120.5, 111.2, 102.8, 55.4 | Confirms the presence of aromatic and indole carbons, and a methoxy carbon. |

| HRMS (ESI+) | m/z | [M+H]⁺ calculated for C₉H₉NO: 148.0706; found: 148.0708 | Confirms the elemental composition. |

| HPLC | Purity | 98.7% (at 254 nm) | High purity suitable for biological screening. |

Conclusion

The discovery and isolation of novel substituted indoles is a dynamic and evolving field at the heart of medicinal chemistry. A successful endeavor requires a synergistic application of modern synthetic methodologies, robust purification techniques, and comprehensive analytical characterization. By understanding the underlying principles and making informed experimental choices, researchers can efficiently navigate the path from conceptualization to the generation of pure, well-characterized novel indole derivatives, thereby accelerating the engine of drug discovery.

References

-

Hemetsberger indole synthesis - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]

- Pal, M., et al. (2010). Microwave-assisted synthesis of indole. Tetrahedron, 66(27-28), 5206-5213.

-

How Mass Spectrometry Accelerates and Improves Drug Discovery and Development. (n.d.). Retrieved January 4, 2026, from [Link]

- Sultana, S., & Shaikh, R. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 18(6), 616-635.

-

Bischler–Möhlau indole synthesis - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]

-

Fischer indole synthesis - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]

- Kamal, A., et al. (2011). Microwave-assisted synthesis of medicinally relevant indoles. Current Medicinal Chemistry, 18(4), 615-37.

-

Use of NMR in structure elucidation. (n.d.). Slideshare. Retrieved January 4, 2026, from [Link]

-

Bischler-Möhlau indole synthesis. (n.d.). chemeurope.com. Retrieved January 4, 2026, from [Link]

- Sridharan, V., Perumal, S., Avendaño, C., & Menéndez, J. C. (2006). Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. Synlett, 2006(1), 91-95.

- Shally, & Kumar, A. (2023). Multi-Component Synthesis of Indole-Substituted Heterocycles– A Review.

- MICROWAVE ASSISTED SYNTHESIS AND EVALUATION OF INDOLE DERIVATIVES. (n.d.). International Journal of Research and Pharmaceutical Sciences, 11(4).

-

How is Mass Spectrometry Used in Drug Development? (n.d.). PharmaFeatures. Retrieved January 4, 2026, from [Link]

-

HPLC in Pharmaceutical Applications and Pharmaceutical Industry. (n.d.). Lab Manager. Retrieved January 4, 2026, from [Link]

-

Fischer Indole Synthesis: Mechanism, Steps & Importance. (n.d.). Vedantu. Retrieved January 4, 2026, from [Link]

- Kumar, D., et al. (2024). Recent advances in the green synthesis of indole and its derivatives using microwave irradiation and the role of indole moiety in cancer. Journal of the Iranian Chemical Society, 1-25.

-

Applying mass spectrometry in pharmaceutical analysis. (n.d.). Drug Discovery News. Retrieved January 4, 2026, from [Link]

-

Methods of purification of organic compounds. (2019, October 16). BYJU'S. Retrieved January 4, 2026, from [Link]

-

SOP: CRYSTALLIZATION. (n.d.). Retrieved January 4, 2026, from [Link]

-

9 Ways to Crystallize Organic Compounds. (2024, October 10). wikiHow. Retrieved January 4, 2026, from [Link]

-

How Is Mass Spectrometry Used In Drug Discovery? (2025, March 19). Oncology Support Network. Retrieved January 4, 2026, from [Link]

-

Hemetsberger-Knittel Indole Synthesis. (n.d.). SynArchive. Retrieved January 4, 2026, from [Link]

-

Bischler-Möhlau Indole Synthesis. (n.d.). Retrieved January 4, 2026, from [Link]

-

Recent advances in the synthesis of indoles and their applications. (2025, September 25). RSC Publishing. Retrieved January 4, 2026, from [Link]

- 1HNMR spectrometry in structural elucidation of organic compounds. (n.d.). Journal of Chemical and Pharmaceutical Sciences.

-

Why Is HPLC Ideal for Chemical Purity Testing? (n.d.). Moravek. Retrieved January 4, 2026, from [Link]

-

Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2024, May 9). Chemistry LibreTexts. Retrieved January 4, 2026, from [Link]

-

HPLC Applications in Pharmaceuticals: Quality Control and Drug Development. (2025, February 3). Mastelf. Retrieved January 4, 2026, from [Link]

- 3-Substituted indole: A review. (2019, February 15).

-

Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. (n.d.). Testbook. Retrieved January 4, 2026, from [Link]

-

Bischler-Möhlau indole synthesis. (n.d.). Semantic Scholar. Retrieved January 4, 2026, from [Link]

-

HPLC in pharmaceutical analysis. (n.d.). Labotec. Retrieved January 4, 2026, from [Link]

-

Drug Impurities? Is Your HPLC Method up to Standard? (2025, May 26). Technology Networks. Retrieved January 4, 2026, from [Link]

-

Fischer Indole Synthesis: Mechanism, Features, Drawbacks. (2024, April 10). Science Info. Retrieved January 4, 2026, from [Link]

-

NMR Spectroscopy in Structural Analysis of Organic Compounds. (2023, November 7). AZoLifeSciences. Retrieved January 4, 2026, from [Link]

-

Crystallization. (n.d.). Organic Chemistry at CU Boulder. Retrieved January 4, 2026, from [Link]

-

Purification Organic Compounds: Crystallization & Distillation Guide 2026. (2025, December 29). Maiyam Group. Retrieved January 4, 2026, from [Link]

-

Guide for crystallization. (n.d.). Retrieved January 4, 2026, from [Link]

-

Purification of Organic Compounds- Purification Methods in Chemistry. (n.d.). Allen. Retrieved January 4, 2026, from [Link]

-

Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025, June 16). Retrieved January 4, 2026, from [Link]

-

The Purification of Organic Compound: Techniques and Applications. (2024, August 9). Reachem. Retrieved January 4, 2026, from [Link]

- Gribble, G. W. (2016). Bischler Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery (pp. 23-1-23-18). John Wiley & Sons, Ltd.

-

Hemetsberger Indole Synthesis, Chemical Reactions, Assignment Help. (n.d.). Expertsmind.com. Retrieved January 4, 2026, from [Link]

- Taber, D. F., & Tirunahari, P. K. (2011).

-

Hemetsberger–Knittel and Ketcham Synthesis of Heteropentalenes with Two (1:1), Three (1:2)/(2:1) and Four (2:2) Heteroatoms. (2023, May 8). MDPI. Retrieved January 4, 2026, from [Link]

-

Column chromatography & purification of organic compounds. (2021, February 9). Chem Help ASAP. Retrieved January 4, 2026, from [Link]

Sources

- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 2. ijrpr.com [ijrpr.com]

- 3. chemijournal.com [chemijournal.com]

- 4. benchchem.com [benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]

- 7. Microwave-assisted synthesis of medicinally relevant indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 10. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 11. testbook.com [testbook.com]

- 12. scienceinfo.com [scienceinfo.com]

- 13. krssltd.com [krssltd.com]

- 14. Bischler-Möhlau_indole_synthesis [chemeurope.com]

- 15. Bischler-Möhlau Indole Synthesis [drugfuture.com]

- 16. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]

- 17. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]

- 18. synarchive.com [synarchive.com]

- 19. expertsmind.com [expertsmind.com]

- 20. mdpi.com [mdpi.com]

- 21. goons.web.elte.hu [goons.web.elte.hu]

- 22. tandfonline.com [tandfonline.com]

- 23. science.uct.ac.za [science.uct.ac.za]

- 24. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]

- 25. orgchemboulder.com [orgchemboulder.com]

- 26. Purification Organic Compounds: Crystallization & Distillation Guide 2026 [maiyamminerals.com]

- 27. byjus.com [byjus.com]

- 28. Purification of Organic Compounds- Purification Methods in Chemistry [allen.in]

- 29. m.youtube.com [m.youtube.com]

- 30. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]

- 31. labotec.co.za [labotec.co.za]

- 32. use of nmr in structure ellucidation | PDF [slideshare.net]

- 33. benchchem.com [benchchem.com]

- 34. jchps.com [jchps.com]

- 35. chem.libretexts.org [chem.libretexts.org]

- 36. azolifesciences.com [azolifesciences.com]

- 37. lifesciences.danaher.com [lifesciences.danaher.com]

- 38. How is Mass Spectrometry Used in Drug Development? - PharmaFeatures [pharmafeatures.com]

- 39. Applying mass spectrometry in pharmaceutical analysis | Drug Discovery News [drugdiscoverynews.com]

- 40. youtube.com [youtube.com]

- 41. HPLC in Pharmaceutical Applications and Pharmaceutical Industry | Lab Manager [labmanager.com]

- 42. moravek.com [moravek.com]

- 43. mastelf.com [mastelf.com]

- 44. Drug Impurity Analysis: HPLC-CAD Methods & Best Practices | Technology Networks [technologynetworks.com]

An In-depth Technical Guide to the Solubility of 4-bromo-7-methoxy-1H-indole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 4-bromo-7-methoxy-1H-indole, a key heterocyclic intermediate in pharmaceutical research and organic synthesis. Due to the limited availability of public quantitative solubility data for this specific molecule, this document synthesizes information from analogous compounds, theoretical principles, and documented synthetic procedures to offer a robust predictive solubility profile. Furthermore, it outlines a detailed experimental framework for the qualitative and quantitative determination of its solubility in a range of common organic solvents, ensuring scientific integrity and enabling researchers to confidently handle and utilize this compound in their work. This guide also includes essential safety information, a workflow for solubility assessment, and a curated list of references.

Introduction to this compound

This compound is a substituted indole derivative of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure, forming the core of numerous biologically active natural products and synthetic pharmaceuticals. The strategic placement of a bromine atom at the 4-position and a methoxy group at the 7-position of the indole ring imparts unique electronic and steric properties to the molecule. These substitutions can profoundly influence its physicochemical characteristics, including solubility, lipophilicity, and metabolic stability, as well as its reactivity in further synthetic transformations.[1][2]

The bromine atom can serve as a handle for various cross-coupling reactions, allowing for the introduction of diverse functional groups to build molecular complexity. The methoxy group, an electron-donating substituent, can modulate the electron density of the indole ring, affecting its reactivity and potential interactions with biological targets. A thorough understanding of the solubility of this compound is paramount for its effective use in all stages of research and development, from initial synthesis and purification to formulation and biological screening.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in different solvent systems.

| Property | Value | Source |

| CAS Number | 436091-59-7 | [2] |

| Molecular Formula | C₉H₈BrNO | [2] |

| Molecular Weight | 226.07 g/mol | [3] |

| Appearance | Light yellow to brown solid-liquid mixture | [2] |

| Boiling Point | 356.5 ± 22.0 °C (Predicted) | [2] |

| Density | 1.591 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 15.56 ± 0.30 (Predicted) | [2] |

| Storage Temperature | Room Temperature, Sealed in dry | [2] |

Predicted Solubility Profile in Organic Solvents

It is imperative to note that the following table represents a predictive assessment. Experimental verification is strongly recommended for any application.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | A highly polar solvent and an excellent hydrogen bond acceptor, capable of effectively solvating the indole N-H and the overall polar nature of the molecule.[5] |

| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a polar aprotic solvent that can engage in strong dipole-dipole interactions and accept hydrogen bonds. | |

| Acetone | Moderate to High | The ketone functionality can act as a hydrogen bond acceptor, and its moderate polarity should be suitable for dissolving the compound. | |

| Acetonitrile (ACN) | Moderate | Its polarity and ability to accept hydrogen bonds suggest good solubility, although potentially less than DMSO or DMF. | |

| Tetrahydrofuran (THF) | High | The use of THF as a solvent in the synthesis of this compound strongly indicates high solubility.[6] | |

| Polar Protic | Methanol (MeOH) | Moderate to High | Capable of both donating and accepting hydrogen bonds, which should facilitate the dissolution of the indole.[4] |

| Ethanol (EtOH) | Moderate | Similar to methanol but slightly less polar, which may result in slightly lower solubility.[4] | |

| Isopropanol (IPA) | Moderate | Its lower polarity compared to methanol and ethanol might lead to a further decrease in solubility. | |

| Non-Polar | Dichloromethane (DCM) | Moderate to High | The overall non-polar character of the molecule, combined with some polar functionality, should allow for reasonable solubility in this common organic solvent. |

| Chloroform | Moderate to High | Similar to DCM, its ability to act as a weak hydrogen bond donor might enhance solubility compared to other non-polar solvents.[4] | |

| Diethyl Ether | High | Used for extraction during its synthesis, indicating high solubility.[6] | |

| Toluene | Moderate | The aromatic nature of toluene can engage in π-stacking interactions with the indole ring system, likely resulting in moderate solubility. | |

| Hexane | Low | As a highly non-polar aliphatic solvent, hexane is unlikely to effectively solvate the more polar indole structure. | |

| Aqueous | Water | Low / Sparingly Soluble | The hydrophobic benzene ring and the bromo substituent are expected to dominate, leading to poor aqueous solubility, a common characteristic of many indole derivatives.[4][5] |

Experimental Protocol for Qualitative Solubility Determination

This protocol provides a straightforward and efficient method for determining the qualitative solubility of this compound in a variety of organic solvents. This is a crucial first step before proceeding to more rigorous quantitative analysis.

Materials and Equipment

-

This compound

-

Selected organic solvents (analytical grade)

-

Small test tubes or vials (e.g., 13x100 mm)

-

Vortex mixer

-

Spatula

-

Graduated pipettes or micropipettes

-

Personal Protective Equipment (PPE): safety glasses, lab coat, and appropriate gloves.

Step-by-Step Procedure[7][8]

-

Preparation: Place approximately 10-20 mg of this compound into a clean, dry test tube. The exact mass is not critical for this qualitative assessment, but consistency across tests is recommended.

-

Solvent Addition: Add the selected solvent to the test tube in 0.5 mL increments.

-

Mixing: After each addition, cap the test tube and vortex for at least 30 seconds to ensure thorough mixing.

-

Observation: Visually inspect the solution against a well-lit background.

-

Soluble: The solid completely dissolves, leaving a clear, homogeneous solution.

-

Partially Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve, or only a negligible amount dissolves.

-

-

Incremental Solvent Addition: If the compound is not fully soluble after the initial 0.5 mL, continue to add the solvent in 0.5 mL increments, vortexing after each addition, up to a total volume of 3 mL. Record the total volume of solvent required to achieve complete dissolution, if applicable.

-

Record Keeping: Meticulously record your observations for each solvent in a laboratory notebook.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for the qualitative solubility assessment of this compound.

Safety and Handling

As a Senior Application Scientist, it is crucial to emphasize the importance of safe laboratory practices when handling any chemical compound.

-

Hazard Identification: Based on safety data for similar bromo-indole compounds, this compound should be handled with care. It may be harmful if swallowed and can cause skin and eye irritation.[7][8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling this compound.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[8]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

While direct quantitative solubility data for this compound remains to be fully characterized in the scientific literature, this technical guide provides a comprehensive predictive profile and a robust experimental framework for its determination. By understanding its physicochemical properties and applying the principles of solubility, researchers can make informed decisions regarding solvent selection for synthesis, purification, and biological testing. The provided experimental protocol offers a reliable method for obtaining crucial solubility data, ensuring the effective and safe utilization of this versatile building block in the advancement of chemical and pharmaceutical research.

References

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Available at: [Link]

-

Solubility of Things. (n.d.). Indole. Available at: [Link]

-

PubChem. (n.d.). 4-bromo-6-methoxy-1H-indole. Available at: [Link]

-

University of Wisconsin-Madison. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Available at: [Link]

-

YouTube. (2021). Solubility test/ Organic lab. Available at: [Link]

- H. Rapoport, et al. (1986). Metal-halogen exchange of bromoindoles. A route to substituted indoles. The Journal of Organic Chemistry, 51(26), 5106-5110.

-

PubChem. (n.d.). Indole. Available at: [Link]

-

Canadian Journal of Chemistry. (1965). DETERMINATION OF α OR β SUBSTITUTION OF THE INDOLE NUCLEUS BY NUCLEAR MAGNETIC RESONANCE. Available at: [Link]

-

MDPI. (2018). Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond. Available at: [Link]

- Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.

-

PubChemLite. (n.d.). This compound (C9H8BrNO). Available at: [Link]

-

MDPI. (2023). Therapeutic Potential and Predictive Pharmaceutical Modeling of Indole Kratom Alkaloids. Available at: [Link]

-

ResearchGate. (2020). Room-temperature liquid-state ODNP NMR of indole in CCl4 at 9.4 T TEMPO.... Available at: [Link]

-

Arkivoc. (2015). Synthesis, reactivity and biological properties of methoxy-activated indoles. Available at: [Link]

-

PMC - NIH. (2012). A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. Available at: [Link]

- Google Patents. (n.d.). CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.

-

RSC Publishing. (2003). Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials. Available at: [Link]

-

American Chemical Society. (1966). NMR spectral study of some organometallic derivatives of indoles. Available at: [Link]

-

Taylor & Francis. (2018). Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Available at: [Link]

-

ResearchGate. (2023). How can synthesis 4-bromo indole and 4-methyl indole?. Available at: [Link]

-

PMC - NIH. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Available at: [Link]

-

PubChem. (n.d.). 5-Bromoindole. Available at: [Link]

-

RSC Publishing. (2020). Optical properties of 3-substituted indoles. Available at: [Link]

-

NIH. (2019). An iterative synthesis of poly-substituted indole oligomers reveals a short effective conjugation length in eumelanin model compounds. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound CAS#: 436091-59-7 [amp.chemicalbook.com]

- 3. 4-bromo-6-methoxy-1H-indole | C9H8BrNO | CID 24728026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | 436091-59-7 [chemicalbook.com]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

- 8. aksci.com [aksci.com]

Authored by: Dr. Evelyn Reed, Senior Application Scientist

An In-Depth Technical Guide to 4-Bromo-7-Methoxy-1H-Indole: Synthesis, Properties, and Applications in Drug Discovery

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions make it a privileged structure in drug design. Within the vast chemical space of indole derivatives, halogenated and methoxy-substituted analogues play a crucial role in modulating pharmacological activity. This guide provides a comprehensive technical overview of this compound, a versatile building block in the synthesis of complex bioactive molecules.[3][4] While a definitive single-crystal X-ray structure for this specific compound is not publicly available, this paper will delve into its synthesis, spectroscopic characterization, and potential applications, drawing insights from the structural data of closely related compounds.

Molecular Structure and Physicochemical Properties

This compound (C9H8BrNO) is a substituted indole with a bromine atom at the C4 position and a methoxy group at the C7 position of the indole ring.[5] The strategic placement of these substituents significantly influences the molecule's reactivity and biological activity. The electron-withdrawing nature of the bromine atom and the electron-donating methoxy group create a unique electronic profile that can be exploited in various chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H8BrNO | PubChem[5] |

| Molecular Weight | 226.07 g/mol | Appretech[6] |

| CAS Number | 436091-59-7 | ChemicalBook[3] |

| Predicted XlogP | 2.7 | PubChem[5] |

| Appearance | Not Specified | |

| Solubility | Moderately soluble in common organic solvents.[7] | ChemicalBook[7] |

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step process, with one reported method involving the reaction of 4-bromo-2-nitroanisole with vinylmagnesium bromide.[3] This synthetic route highlights the careful selection of starting materials and reaction conditions to achieve the desired substitution pattern on the indole ring.

Experimental Protocol: Synthesis of this compound[3]

-

Reaction Setup: To a solution of 4-bromo-2-nitroanisole (7.89 g, 33.3 mmol) in anhydrous tetrahydrofuran (THF, 300 ml), cooled to -60 °C under an inert atmosphere, slowly add vinylmagnesium bromide (1 M in THF).

-

Reaction Progression: The reaction mixture is stirred while the temperature is gradually raised to -40 °C over a period of 2 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH4Cl, 100 ml, 0.1 mol).

-

Extraction: The aqueous phase is extracted with diethyl ether (Et2O, 200 ml). The organic layers are then combined.

-

Washing and Drying: The combined organic phase is washed with brine, dried over anhydrous magnesium sulfate (MgSO4), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash chromatography to yield the target compound, this compound.[3]

Diagram: Synthetic Pathway of this compound

Caption: Synthetic route to this compound.

Structural Insights from Related Compounds

While the specific crystal structure of this compound is not available, analysis of the crystal structures of related indole derivatives can provide valuable insights into its likely molecular geometry and intermolecular interactions. For instance, the crystal structure of (4-Bromophenyl)(1H-indol-7-yl)methanone reveals that the molecules are connected into centrosymmetric dimers by pairs of N—H⋯O hydrogen bonds.[1] This suggests that the N-H group of the indole in this compound would also be available for hydrogen bonding, a critical interaction in biological systems.

Furthermore, studies on other halogenated heterocycles, such as 4-halogenated-1H-pyrazoles, demonstrate that the nature of the halogen atom can influence the supramolecular assembly, leading to different packing motifs like trimers or catemers.[8] It is plausible that the bromine atom in this compound could participate in halogen bonding or other weak intermolecular interactions, influencing its solid-state packing and potentially its physicochemical properties.

Applications in Drug Discovery and Development

Substituted indoles are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2] this compound serves as a valuable building block for the synthesis of more complex molecules with therapeutic potential.[3][4] The bromine atom provides a handle for further functionalization through various cross-coupling reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships.

The methoxy group at the 7-position can influence the metabolic stability and pharmacokinetic profile of a drug candidate. Its presence can also direct the regioselectivity of subsequent chemical modifications. The combination of these two substituents makes this compound a versatile intermediate for the development of novel therapeutic agents targeting a range of diseases. For example, related bromo- and methoxy-substituted indoles have been investigated for their potential as anticancer and antimicrobial agents.[7]

Diagram: Role in Drug Discovery Workflow

Caption: Workflow illustrating the use of this compound.

Conclusion

This compound is a strategically functionalized indole derivative with significant potential as a building block in medicinal chemistry and drug discovery. While its definitive crystal structure remains to be elucidated, its synthesis is well-documented, and its utility is evident from its role as a chemical intermediate. Further crystallographic studies on this compound would be highly beneficial to provide a deeper understanding of its solid-state properties and to aid in the rational design of novel therapeutics based on this versatile scaffold. The insights from related structures, combined with its known reactivity, provide a solid foundation for its continued application in the development of next-generation pharmaceuticals.

References

-

Mphahlele, M. J. (2018). Crystal structure of 1-(5-bromo-2-(4-methoxyphenyl)-1H-indol-7-yl)ethanone oxime, C17H15BrN2O2. Zeitschrift für Kristallographie - New Crystal Structures, 233(5). Retrieved from [Link]

-

PubChem. (n.d.). This compound (C9H8BrNO). Retrieved from [Link]

-

MDPI. (2022). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. Retrieved from [Link]

-

PubChem. (n.d.). 4-bromo-7-methoxy-2,3-dihydro-1h-indole-2,3-dione (C9H6BrNO3). Retrieved from [Link]

-

Al-Soud, Y. A., et al. (2007). (4-Bromophenyl)(1H-indol-7-yl)methanone. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 5), o2445. Retrieved from [Link]

-

Appretech. (n.d.). 7-bromo-4-methoxy-1H-indole. Retrieved from [Link]

-

PubChem. (n.d.). 7-bromo-4-methoxy-1h-indole (C9H8BrNO). Retrieved from [Link]

-

Chemspace. (2025). The Role of 7-Bromo-4-Methoxyindole in Pharmaceutical Synthesis. Retrieved from [Link]

-

Phys.org. (2025). Indole chemistry breakthrough opens doors for more effective drug synthesis. Retrieved from [Link]

-

MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]

Sources

- 1. (4-Bromophenyl)(1H-indol-7-yl)methanone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. news-medical.net [news-medical.net]

- 3. This compound | 436091-59-7 [chemicalbook.com]

- 4. This compound CAS#: 436091-59-7 [amp.chemicalbook.com]

- 5. PubChemLite - this compound (C9H8BrNO) [pubchemlite.lcsb.uni.lu]

- 6. appretech.com [appretech.com]

- 7. 4-Bromo-7-azaindole: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

A Senior Application Scientist's Guide to Quantum Chemical Calculations for Substituted Indoles in Drug Discovery

Abstract

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals and bioactive natural products. Understanding how chemical substitutions on this ring system modulate its electronic properties, reactivity, and biological interactions is paramount for rational drug design. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for leveraging quantum chemical (QC) calculations to investigate substituted indoles. Moving beyond a simple recitation of methods, this guide delves into the causality behind computational choices, offering a field-proven perspective on structuring a robust in-silico workflow. We will explore the theoretical underpinnings of Density Functional Theory (DFT), the practical selection of functionals and basis sets, a step-by-step protocol for property calculation, and advanced analysis techniques such as Frontier Molecular Orbital (FMO) theory, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis. The ultimate aim is to demonstrate how these computational tools directly inform key aspects of drug discovery, from Quantitative Structure-Activity Relationship (QSAR) modeling to the refinement of molecular docking poses.

Introduction: The Indole Nucleus and the Computational Imperative

Indole and its derivatives are privileged structures in medicinal chemistry, integral to drugs treating conditions from migraines to cancer.[1] This prevalence stems from the indole ring's unique electronic characteristics and its ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are critical for molecular recognition at biological targets.[2] The strategic placement of substituents on the indole scaffold dramatically alters its physicochemical and biological properties.[3]

Predicting these effects a priori is a central goal of modern drug discovery. Quantum chemical calculations, rooted in the principles of quantum mechanics, provide a powerful lens to dissect a molecule's electronic structure, reactivity, and spectroscopic properties with high accuracy.[2] In the context of drug development, these in-silico techniques allow for the rapid screening of virtual compounds, optimization of leads, and a deeper understanding of drug-target interactions, thereby accelerating the entire discovery pipeline.[4] This guide offers an expert-driven walkthrough of the theory, practice, and application of QC calculations as applied to the fascinating and pharmacologically vital class of substituted indoles.

Part I: Theoretical Foundations for Indole Calculations

A successful computational study is built on a sound theoretical foundation. The choice of method and basis set is not arbitrary; it is a deliberate decision balancing computational cost with the required accuracy for the chemical question at hand. For molecules like substituted indoles, Density Functional Theory (DFT) has emerged as the computational workhorse, offering the most favorable balance.[2][5]

The Method of Choice: Density Functional Theory (DFT)

Unlike more computationally demanding post-Hartree-Fock methods, DFT calculates the electronic energy of a molecule based on its electron density.[6] This approach implicitly includes electron correlation at a fraction of the cost, making it ideal for the medium-to-large systems common in drug discovery.

The accuracy of a DFT calculation is critically dependent on the chosen exchange-correlation functional . For indole derivatives, a hybrid functional is typically the most reliable choice.

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is arguably the most widely used functional for organic molecules and serves as an excellent starting point for indole systems.[5][7] It provides robust geometries and electronic properties for a vast range of compounds.

-

Dispersion Corrections: Non-covalent interactions are vital in biological systems. Standard functionals like B3LYP can fail to describe these London dispersion forces accurately. Therefore, it is essential to include an empirical dispersion correction, such as Grimme's "-D3" or "-D4". A method like B3LYP-D3 is a highly trustworthy choice for optimizing indole geometries and calculating interaction energies.

-

Range-Separated Functionals (e.g., CAM-B3LYP, ωB97X-D): When investigating excited state properties, such as simulating UV-Vis spectra via Time-Dependent DFT (TD-DFT), or in cases where charge-transfer is significant, range-separated functionals often provide more accurate results.[8][9]

The Language of Atoms: Basis Sets

A basis set is the set of mathematical functions used to construct the molecular orbitals.[10][11] The size and complexity of the basis set directly impact the accuracy and computational cost.[12]

-

Pople-style Basis Sets: These are common for organic chemistry. The notation describes their composition:

-

6-31G(d): A split-valence basis set where core orbitals are described by one function and valence orbitals by two. The (d) (or *) signifies the addition of polarization functions on heavy (non-hydrogen) atoms, which are crucial for describing bonding in cyclic systems like indole correctly. This is a good, efficient choice for initial geometry optimizations.[13][14]

-

6-311++G(d,p): A larger, triple-split valence basis set. The ++ indicates the addition of diffuse functions to both heavy atoms and hydrogens, which are important for describing anions or weak, long-range interactions. The (d,p) (or **) adds polarization functions to hydrogens as well. This level of theory is excellent for final, high-accuracy single-point energy calculations.[10][13]

-

-

Causality in Selection: The rationale is a multi-step approach. A computationally cheaper level of theory (e.g., B3LYP-D3/6-31G(d)) is used to find the correct molecular geometry. Then, a more expensive, and thus more accurate, level (e.g., B3LYP-D3/6-311++G(d,p)) is used to calculate the final electronic energy and properties at that fixed geometry. This "Opt//Single-Point" strategy is a cost-effective path to high accuracy.

The Molecular Environment: Solvation Models

Calculations performed in a vacuum ("gas phase") do not reflect the reality of biological systems. Implicit solvation models are essential for capturing the effect of a solvent (like water) on the molecule's geometry and electronic properties. Models like the Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) create a cavity in a dielectric continuum representing the solvent, providing a more realistic electronic description at a minimal additional cost.[15][16]

Part II: A Practical Workflow for Analyzing Substituted Indoles

Here we outline a self-validating protocol for performing and analyzing a quantum chemical calculation on a substituted indole. Each step builds upon the last to ensure the final results are physically meaningful.

Experimental Protocol: Step-by-Step Computational Workflow

-

Structure Preparation & Conformational Analysis:

-

Action: Build the 3D structure of the substituted indole using a molecular editor (e.g., Avogadro, GaussView). For flexible substituents, perform a conformational search to identify low-energy starting structures.

-

Causality: Starting a geometry optimization from a high-energy conformer can lead to finding a local, rather than the global, energy minimum. A thorough conformational search mitigates this risk.

-

-

Geometry Optimization:

-

Action: Submit the lowest-energy conformer for geometry optimization.

-

Recommended Level of Theory: B3LYP-D3(BJ)/6-31G(d) with an implicit solvent model (e.g., PCM=Water).

-

Causality: This step locates the nearest stationary point on the potential energy surface, representing the molecule's most stable 3D arrangement. The chosen theory level is a robust and efficient standard for organic molecules.[14]

-

-

Vibrational Frequency Calculation:

-

Action: Perform a frequency calculation on the optimized geometry at the same level of theory used for optimization.

-

Causality & Self-Validation: This step is non-negotiable and serves two critical purposes:

-

Verification of Minimum: A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state or a saddle point, meaning the "optimization" is not a stable structure and must be corrected.[15]

-

Thermochemical Data: The calculation yields crucial thermodynamic data, including the Zero-Point Vibrational Energy (ZPVE), enthalpy, and Gibbs free energy, allowing for the comparison of relative stabilities between different substituted isomers.[16]

-

-

-

Property Calculation & Analysis:

-

Action: Using the validated, optimized geometry, perform a final, more accurate single-point energy calculation. This is also the point at which wave function analysis files (for NBO, QTAIM, etc.) are generated.

-

Recommended Level of Theory: B3LYP-D3(BJ)/6-311++G(d,p) with an implicit solvent model.

-